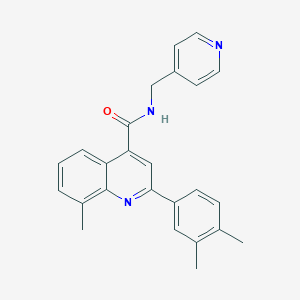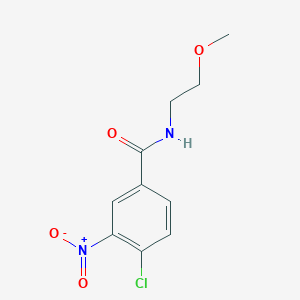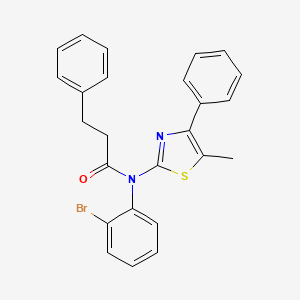
3-bromo-N'-(3,4-dimethoxybenzoyl)-4-methoxybenzohydrazide
Overview
Description
3-bromo-N'-(3,4-dimethoxybenzoyl)-4-methoxybenzohydrazide, also known as BDMBH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BDMBH is a hydrazide derivative that has been synthesized through a specific method, which will be discussed in detail in This paper will explore the scientific research applications of BDMBH, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 3-bromo-N'-(3,4-dimethoxybenzoyl)-4-methoxybenzohydrazide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and are involved in tumor invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of MMPs and COX-2 in cancer cells and to inhibit tumor growth in vitro. This compound has also been shown to reduce inflammation in animal models of inflammation and to protect against oxidative stress. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 3-bromo-N'-(3,4-dimethoxybenzoyl)-4-methoxybenzohydrazide is that it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on 3-bromo-N'-(3,4-dimethoxybenzoyl)-4-methoxybenzohydrazide. One area of research could focus on optimizing the synthesis process to improve the yield and purity of the final product. Another area of research could focus on studying the mechanism of action of this compound to better understand its effects on tumor growth and inflammation. In addition, further studies could be conducted to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, this compound is a hydrazide derivative that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have anti-tumor, anti-inflammatory, and antioxidant properties, and has a low toxicity profile. However, more research is needed to fully understand its potential applications and limitations. Future research could focus on optimizing the synthesis process, studying the mechanism of action, and exploring the potential applications of this compound in the treatment of other diseases.
Scientific Research Applications
3-bromo-N'-(3,4-dimethoxybenzoyl)-4-methoxybenzohydrazide has been shown to have potential applications in the field of medicine. It has been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in animal models of inflammation and to protect against oxidative stress.
properties
IUPAC Name |
N'-(3-bromo-4-methoxybenzoyl)-3,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-23-13-6-4-10(8-12(13)18)16(21)19-20-17(22)11-5-7-14(24-2)15(9-11)25-3/h4-9H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVCKWLMKIATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4700984.png)
![2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzoic acid](/img/structure/B4700993.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4700994.png)

![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)
![2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4701023.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4701026.png)

![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4701046.png)

